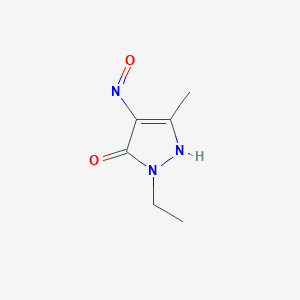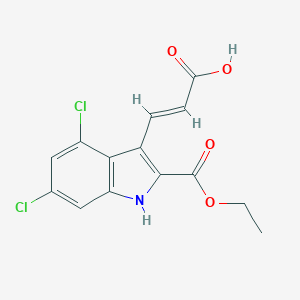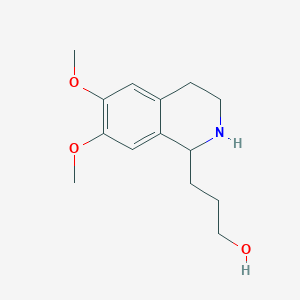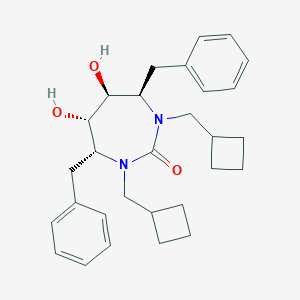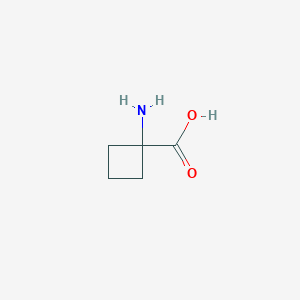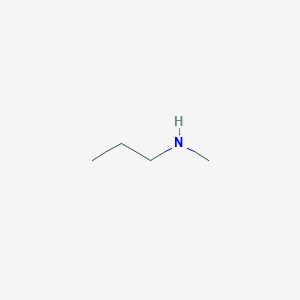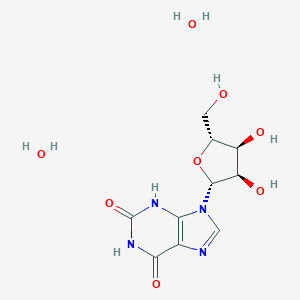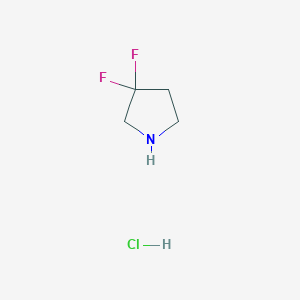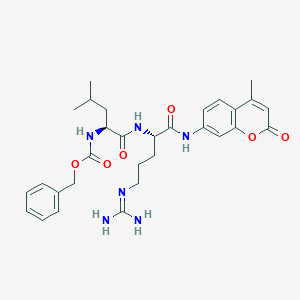
Z-Leu-Arg-7-Amino-4-Methylcoumarin
Übersicht
Beschreibung
Z-Leu-Arg-7-Amino-4-Methylcoumarin is a fluorescent substrate for cathepsin L, S, and V, human tissue kallikrein, and the falcipains I-III . It is the preferred substrate for falcipain II, a hemoglobin-degrading cysteine protease from Plasmodium falciparum, one of the most promising targets for antimalarial drug design .
Molecular Structure Analysis
The molecular structure of Z-Leu-Arg-7-Amino-4-Methylcoumarin is consolidated by an intramolecular O—H…O hydrogen bond. The crystal structure is stabilized by π–π interactions between the benzene rings . The peptide substrate contains a highly fluorescent 7-amino-4-methyl coumarin (AMC) group that is efficiently quenched by the amide bond formed between its amino group and the carboxyl group of the Arg residue .
Chemical Reactions Analysis
Z-Leu-Arg-7-Amino-4-Methylcoumarin can be used to measure the activities of peptidases that are capable of cleaving the amide bond, causing an increase in fluorescence . It has been used as a cathepsin B substrate in zymography analysis of protease in feces extract and in cathepsin B activity assay .
Physical And Chemical Properties Analysis
Z-Leu-Arg-7-Amino-4-Methylcoumarin is a powder that is soluble in methanol (20 mg/mL), clear, colorless to faintly yellow . Its fluorescence properties are λex 290 nm; λem 390 nm (buffer pH 7.1) and λex 290 nm; λem 437 nm (Reaction product) .
Wissenschaftliche Forschungsanwendungen
Application in Parasitology
Scientific Field
Parasitology Summary of Application: Z-LR-AMC is used to study proteases in parasites, such as falcipains in Plasmodium falciparum, which are crucial for the parasite’s survival and virulence. Methods of Application:
- Technical Details: The assays are performed under conditions that mimic the host environment. Results: The effectiveness of Z-LR-AMC as a substrate for falcipains aids in the development of antimalarial drugs .
These applications highlight the versatility of Z-Leu-Arg-7-Amino-4-Methylcoumarin as a research tool across various scientific fields. The detailed methods and results provide valuable quantitative data and contribute to our understanding of protease function in both health and disease. The substrate’s specificity and the ability to generate a fluorescent signal upon cleavage make it an indispensable tool for enzymatic assays.
Application in Hematology
Scientific Field
Hematology Summary of Application: Z-LR-AMC aids in the study of proteases in blood coagulation and disorders related to excessive or insufficient clotting. Methods of Application:
These applications demonstrate the broad utility of Z-Leu-Arg-7-Amino-4-Methylcoumarin in scientific research, spanning various fields and providing critical insights into enzyme function and regulation . Its role as a fluorogenic substrate makes it a valuable tool for real-time and kinetic studies of protease activity. The detailed methods and quantitative results obtained from these applications contribute significantly to our understanding of biological processes and disease mechanisms.
Application in Plant Biology
Scientific Field
Plant Biology Summary of Application: Z-LR-AMC is used to study proteases in plants, which are important for growth, development, and stress responses. Methods of Application:
These additional applications further illustrate the wide-ranging use of Z-Leu-Arg-7-Amino-4-Methylcoumarin in scientific research. Its role as a fluorogenic substrate is crucial for studying protease activity across diverse fields, contributing to advancements in health, environmental science, and more . The detailed methodologies and outcomes from these applications are instrumental in enhancing our understanding of biological and environmental systems.
Eigenschaften
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N6O6/c1-18(2)14-24(36-30(40)41-17-20-8-5-4-6-9-20)28(39)35-23(10-7-13-33-29(31)32)27(38)34-21-11-12-22-19(3)15-26(37)42-25(22)16-21/h4-6,8-9,11-12,15-16,18,23-24H,7,10,13-14,17H2,1-3H3,(H,34,38)(H,35,39)(H,36,40)(H4,31,32,33)/t23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHCDHWCFOQOCP-ZEQRLZLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Leu-Arg-7-Amino-4-Methylcoumarin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



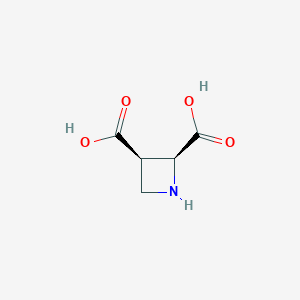
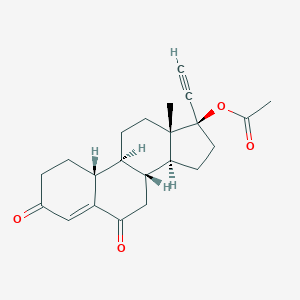
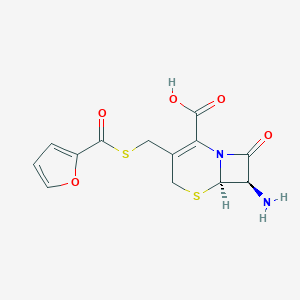
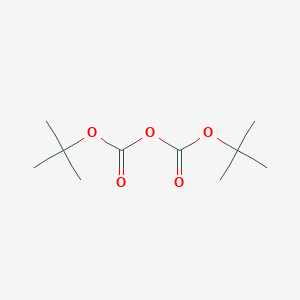
![6-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B120439.png)
